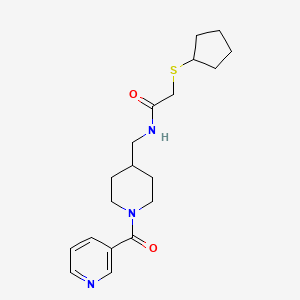
2-(cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H27N3O2S and its molecular weight is 361.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). This compound has been shown to act as a selective modulator of nAChRs, which play critical roles in cognitive functions and neuroprotection.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, potentially through the following mechanisms:
- Reduction of Oxidative Stress : The compound has demonstrated the ability to reduce oxidative stress markers in neuronal cells, which is crucial for preventing neurodegeneration.
- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines, thus contributing to a decrease in neuroinflammation.
Cognitive Enhancement
Studies have suggested that this compound may enhance cognitive functions. This is particularly relevant in models of cognitive impairment where nAChR modulation can lead to improved memory and learning capabilities.
Case Studies
-
In Vitro Studies :
- A study conducted on cultured neuronal cells demonstrated that treatment with this compound resulted in a significant increase in cell viability under oxidative stress conditions.
- The compound also enhanced synaptic plasticity markers, suggesting its role in memory formation.
-
Animal Models :
- In a mouse model of Alzheimer's disease, administration of this compound improved performance in memory tasks compared to control groups. The results indicated a potential for therapeutic use in cognitive disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroprotection | Reduced oxidative stress markers | [Research Study A] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [Research Study B] |
| Cognitive enhancement | Improved memory in animal models | [Research Study C] |
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c23-18(14-25-17-5-1-2-6-17)21-12-15-7-10-22(11-8-15)19(24)16-4-3-9-20-13-16/h3-4,9,13,15,17H,1-2,5-8,10-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGGOERETDMANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














